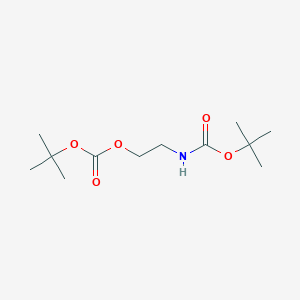

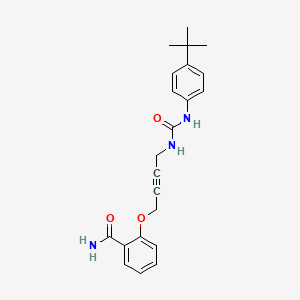

t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate" is a chemical entity that appears to be related to a class of compounds known as carbamates. Carbamates are organic compounds derived from carbamic acid and find applications in various fields, including medicinal chemistry and organic synthesis. The tert-butyl group is a common protecting group in organic synthesis, particularly for alcohols and amines, due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been described in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another study presents an efficient synthesis of a tert-butyl carbamate derivative used as an intermediate in the preparation of medically important metal chelators . These examples highlight the synthetic utility of tert-butyl carbamate derivatives in constructing complex molecules.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates show layered structures created from hydrogen bonds, despite variations in substituents . This indicates that tert-butyl carbamate derivatives can participate in intermolecular interactions, which may influence their physical properties and reactivity.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions that demonstrate their reactivity and potential applications. The reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride leads to the formation of a compound with intramolecular hydrogen bonds, which are further linked into chains and layers in the crystal structure . Another study describes the synthesis of a tert-butyl carbamate derivative through acylation, nucleophilic substitution, and reduction, showcasing a multi-step synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal structure of a tert-butyl carbamate derivative reveals the presence of intramolecular hydrogen bonds, which can affect the compound's solubility and stability . The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in the context of mass spectrometry, providing insights into their behavior in the gas phase and solution . These studies contribute to a better understanding of the properties of tert-butyl carbamate derivatives, which is essential for their application in various fields.

Applications De Recherche Scientifique

Free Volume Manipulation of Polymers

Tert-butoxycarbonyl (t-BOC) moieties have been utilized to protect hydroxyl groups on polymers, such as in the study involving a polyimide made from 6FDA and HAB. This research demonstrated that by appending t-BOC onto the polymer and subsequently removing it through solid-state thermal treatments, subtle modifications in the polymer's physical packing structure and gas transport properties could be achieved. The manipulation of free volume within polymers could influence their gas transport performance, highlighting the potential of t-BOC in developing materials with tailored properties (Lin et al., 2020).

Thermal Decomposition of Polymers

The tert-butoxycarbonyl (BOC) group's role extends to the thermal decomposition of polymers. Research on radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) and its copolymerizations revealed that the deprotection of the BOC group at approximately 200°C resulted in the quantitative elimination of isobutene and carbon dioxide. This study provides critical insights into the thermal behavior of polymers containing BOC groups and their potential for synthesizing poly(2-hydroxyethyl methacrylate) through BOC deprotection (Jing et al., 2019).

Polymerization Initiator

The tert-Butyl peroxy-2-ethyl hexanoate (TBPO), an organic peroxide, serves as an initiator for the polymerization of various monomers. Its interaction with metal ions, such as Cu2+, Ni2+, and Fe2+, affects the thermal decomposition of TBPO, indicating its role in safely initiating polymerization processes. This research emphasizes the importance of understanding the thermal hazards associated with TBPO in the presence of contaminants and its practical applications in industrial polymerization (Tsai et al., 2013).

Synthesis of Peptide Precursors

Tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate is a precursor used in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The detailed structure and potential applications in peptide synthesis highlight the versatility of t-Butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate derivatives in facilitating complex organic syntheses (Abbas et al., 2009).

Catalysis of Amino Protection

Indium(III) halides have been found to efficiently catalyze the N-tert-butoxycarbonylation of amines with (Boc)2O, showcasing the compound's role in the protection of amino groups. This catalytic activity facilitates the synthesis of N-tert-butyl-carbamates from various amines, including aromatic, heteroaromatic, and aliphatic types, under solvent-free conditions. This research opens avenues for chemoselective conversions and the synthesis of optically pure N-t-Boc derivatives, underlining the compound's importance in organic synthesis and drug development (Chankeshwara & Chakraborti, 2006).

Propriétés

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-9(14)13-7-8-16-10(15)18-12(4,5)6/h7-8H2,1-6H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWTUIPFTJUXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(tert-butoxycarbonyloxy)ethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)

![3-(4-chlorobenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2544376.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544381.png)

![1-(3,4-Difluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544382.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)